3-(4-Quinoxalin-2-yl-phenoxy)-phthalonitrile
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Overview
Description
2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE is a complex organic compound featuring a quinoxaline moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE typically involves multiple steps, starting from quinoxaline derivatives. One common method involves the use of aryne intermediates generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method is known for its efficiency and environmentally benign conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of advanced materials and dyes
Mechanism of Action
The mechanism of action of 2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A basic structure with similar biological activities.
Quinazoline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Phenoxypyridine: Known for its applications in medicinal chemistry.
Uniqueness
2-CYANO-3-[4-(2-QUINOXALINYL)PHENOXY]PHENYL CYANIDE is unique due to its dual cyano groups and quinoxaline moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C22H12N4O |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H12N4O/c23-12-16-4-3-7-22(18(16)13-24)27-17-10-8-15(9-11-17)21-14-25-19-5-1-2-6-20(19)26-21/h1-11,14H |
InChI Key |
GLLFEAPFZDFJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=CC=CC(=C4C#N)C#N |
Origin of Product |
United States |
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